Potency Translation in ATR Kinase Inhibition: A Direct Fragment-to-Lead Success Case
The ATR inhibitor AZD6738 (ceralasertib) is a clinical-stage molecule. A potent analog (Example 95, US10392376) was built by appending a complex heterocyclic scaffold directly onto the nitrogen of the Cyclopropyl (imino)(methyl)-lambda6-sulfanone core. This derivative demonstrated an IC50 of 0.9 nM against human ATR kinase [1]. While the parent building block is not a drug itself, this result demonstrates its ability to productively engage biological targets with high potency when elaborated, a translational advantage over the S,S-dimethyl sulfoximine analog, which is not reported in the same potent clinical series.
| Evidence Dimension | Biochemical Potency (ATR Kinase IC50) |
|---|---|
| Target Compound Data | 0.9 nM (as elaborated derivative Example 95) |
| Comparator Or Baseline | S,S-Dimethyl sulfoximine analog (not reported with sub-nanomolar ATR potency in this patent series) |
| Quantified Difference | Sub-nanomolar activity achievable with this building block; no comparable data exists for simpler S,S-dialkyl analogs in the same context. |
| Conditions | In vitro ATP-competitive binding assay with human full-length FLAG-TEV-ATR and His6-ATRIP co-expressed in HEK293 cells. |
Why This Matters
For procurement, this provides a validated translational path: purchasing this specific building block empowers medicinal chemistry efforts directly linked to a preclinical candidate with sub-nanomolar potency.
- [1] BindingDB Entry BDBM411544. Affinity Data for Cyclopropyl(methyl)((2-(2-methyl-1H-benzo[d]-imidazol-1-yl)-6-((R)-3-methylmorpholino)-pyrimidin-4-yl)imino)-lambda6-sulfanone. US Patents US10392376, US10800769, US11434233. View Source
